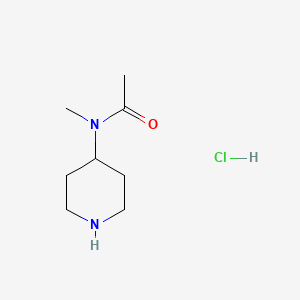

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Vue d'ensemble

Description

The compound "N-methyl-N-(piperidin-4-yl)acetamide hydrochloride" is a chemical entity that has been explored in various research contexts, particularly in the field of medicinal chemistry. The papers provided discuss related compounds and their synthesis, biological activity, and potential applications in pharmacology.

Synthesis Analysis

The synthesis of related N-substituted acetamide compounds has been described in several studies. Paper outlines the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally similar to the compound of interest. These compounds were synthesized starting from chiral amino acids, with various alkyl and aryl substituents introduced to achieve the desired biological activity as opioid kappa agonists. Paper details the synthesis of 3-aryl-N-n-propyl-piperidines through a six-step process starting from α-sulfonyl acetamide, which is a key building block in heterocyclic chemistry. Paper also discusses the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions, indicating a methodical approach to modifying the chemical structure to enhance biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-N-(piperidin-4-yl)acetamide hydrochloride" is crucial for their biological activity. Conformational analysis, as mentioned in paper , suggests that the biological activity of these compounds as kappa opioid agonists is related to their ability to adopt a specific conformation similar to the known agonist U-50488. This implies that the spatial arrangement of atoms in the molecule is a key determinant of its interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "N-methyl-N-(piperidin-4-yl)acetamide hydrochloride," they do provide insight into the reactivity of structurally related compounds. For instance, paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine and subsequent substitution reactions. These reactions are indicative of the types of chemical transformations that similar acetamide derivatives might undergo.

Physical and Chemical Properties Analysis

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it may act as an agonist, antagonist, or modulator at its target sites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride are not well-documented. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .

Result of Action

The molecular and cellular effects of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride’s action are currently unknown. Its effects would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride. For instance, its stability could be affected by storage conditions, as suggested by the recommendation for storage in an inert atmosphere at room temperature .

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIOTWTHLSHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

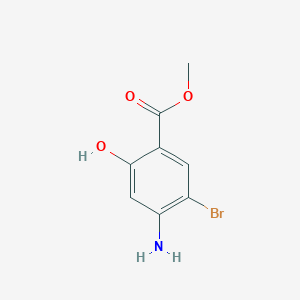

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)